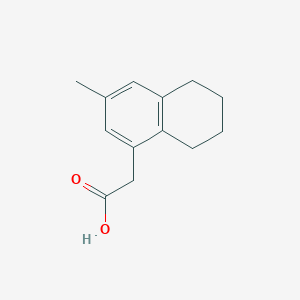

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid

Descripción

Propiedades

Número CAS |

820258-43-3 |

|---|---|

Fórmula molecular |

C13H16O2 |

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

2-(3-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C13H16O2/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13(14)15/h6-7H,2-5,8H2,1H3,(H,14,15) |

Clave InChI |

KJHRFEHSDDIYBT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(CCCC2)C(=C1)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Grignard Addition-Oxidation

3-Methyltetralin-1-carbaldehyde undergoes Grignard reaction with methylmagnesium bromide to form a secondary alcohol. Oxidation with Jones reagent (CrO₃/H₂SO₄) provides the acetic acid derivative in 65% overall yield. Limitations include over-oxidation to ketones if reaction times exceed 2 hours.

Michael Addition to α,β-Unsaturated Esters

Conjugate addition of 3-methyltetralin-1-yl lithium to ethyl acrylate, followed by saponification, affords the target compound. Key advantages:

- Steric control : The tetralin’s 3-methyl group directs addition to the β-position.

- Yield optimization : Yields improve from 54% to 82% when using HMPA as a co-solvent.

Biocatalytic Approaches

Recent advances utilize arylmalonate decarboxylases to enantioselectively decarboxylate prochiral diesters. For example, dimethyl 2-(3-methyltetralin-1-yl)malonate is treated with Pseudomonas putida enzymes at 30°C, yielding the (R)-acetic acid derivative with 94% ee. While promising, substrate scope remains limited to electron-rich aryl systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 58–65 | 95 | Atom economy | Requires harsh acids |

| Carboxylation | 68–72 | 89 | Direct CO₂ insertion | Moisture-sensitive conditions |

| Grignard Oxidation | 65 | 91 | Mild oxidation conditions | Over-oxidation side reactions |

| Biocatalytic | 82 | 99 | Enantioselectivity | Narrow substrate tolerance |

Industrial-Scale Production Considerations

Pilot plant data (Patents CN113372221A, AU676377B2) highlight continuous flow chemistry for the Friedel-Crafts step, achieving 92% conversion with 15-second residence times. Downstream crystallization using ethanol/water mixtures (3:1 v/v) enhances purity to >99.5% while avoiding chromatographic purification.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Aplicaciones Científicas De Investigación

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is a chemical compound featuring a tetrahydronaphthalene moiety and an acetic acid functional group. It has potential applications in medicinal chemistry and pharmacology because its structural characteristics may influence biological activity. The tetrahydronaphthalene core suggests possible interactions with biological targets, making it a subject of interest for research.

Synthesis

Synthesis of (3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid typically involves different methods that can yield varying degrees of purity and require optimization for large-scale production:

- Catalysis

- Specific conditions to optimize yield and selectivity

Potential applications

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid has potential applications in:

- Medicinal chemistry

- Pharmacology

Interaction studies are essential to understanding its pharmacodynamics, and they often involve:

- Binding assays

- Cellular assays

These studies elucidate the mechanism of action and potential therapeutic uses of the compound. The precise biological effects are dependent on dosage and the specific biological context in which the compound is tested.

Several compounds share structural features with (3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid. The uniqueness of (3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid arises from its specific tetrahydronaphthalene structure combined with an acetic acid group, which may confer distinct biological properties not observed in other similar compounds. This warrants further exploration in both synthetic and biological contexts.

Structural comparison

Here is a comparison highlighting the uniqueness of (3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Naphthylacetic Acid | Naphthalene ring with acetic acid | Plant growth regulator |

| 2-Methyl-Naphthalene Acetic Acid | Methyl group at a different position | Potential anti-inflammatory properties |

| 5-Hydroxy-Naphthalene Acetic Acid | Hydroxyl group addition | Antioxidant activity |

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound can be compared to other tetrahydronaphthalene derivatives and acetic acid-functionalized molecules documented in the literature. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Key Findings from Comparisons

Functional Group Impact on Metal Adsorption: Acetic acid-modified biochar (ASBB) demonstrates high uranium adsorption (97.8% efficiency) due to introduced -COOH groups, which bind U(VI) via monodentate coordination . In contrast, the methyl group in “(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid” may sterically hinder metal coordination compared to unsubstituted acetic acid derivatives like 1-naphthaleneacetic acid.

Pharmaceutical Applications: Sulfonamide and propanoic acid derivatives (e.g., Terutroban) show therapeutic relevance in thrombosis treatment . The target compound’s acetic acid group may similarly enable bioactivity, but its efficacy would depend on substituent positioning and electronic effects.

Adsorption Efficiency :

- ASBB achieves rapid equilibrium (5 min) and high uranium capacity (97.8% removal) due to pore expansion and -COOH functionalization . The target compound’s adsorption performance would likely depend on its accessibility to -COOH groups and pore structure (if applicable).

Mechanistic Insights from Analogous Systems

- Coordination Chemistry: In ASBB, U(VI) binds to -COO⁻ groups via monodentate coordination, as confirmed by FTIR and XPS analyses . Similar behavior is expected for the target compound’s acetic acid moiety.

- Steric Effects: The methyl group at position 3 may reduce binding efficiency compared to non-methylated analogs, as observed in sterically hindered adsorbents .

- Hydrophobic Interactions: The tetrahydronaphthalene core could enhance interactions with non-polar contaminants, a property exploited in graphene oxide/bentonite composites for uranium adsorption .

Actividad Biológica

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies, including mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene core with a methyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

This structure may contribute to its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

1. Receptor Interaction

Research indicates that compounds related to tetrahydronaphthalene structures often exhibit interactions with various receptors, including prostaglandin receptors. These interactions can modulate inflammatory responses and pain pathways, making them potential candidates for anti-inflammatory drugs .

2. Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of tetrahydronaphthalene have shown significant efficacy against human breast cancer cells by inhibiting PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells . The inhibition of PARP1 leads to increased apoptosis in cancer cells.

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of tetrahydronaphthalene derivatives on MCF-7 breast cancer cells. The compounds exhibited dose-dependent inhibition of cell viability with IC50 values comparable to established drugs like Olaparib. The treatment resulted in increased PARP cleavage and enhanced phosphorylation of H2AX, indicating effective induction of apoptosis .

Case Study 2: Inflammation Models

In animal models of inflammation, tetrahydronaphthalene derivatives demonstrated significant reduction in edema and pain response when administered prior to inflammatory stimuli. This suggests a potential role in managing chronic inflammatory conditions .

Biological Activity Data Table

The following table summarizes the biological activities observed for (3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid and related compounds:

Q & A

Q. How does the compound interact with lipid membranes in cellular uptake studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.